Dimethyl[2-(morpholin-2-yl)ethyl]amine
CAS No.: 933752-37-5
Cat. No.: VC6255559
Molecular Formula: C8H18N2O
Molecular Weight: 158.245
* For research use only. Not for human or veterinary use.
![Dimethyl[2-(morpholin-2-yl)ethyl]amine - 933752-37-5](/images/structure/VC6255559.png)
Specification
CAS No. | 933752-37-5 |
---|---|
Molecular Formula | C8H18N2O |
Molecular Weight | 158.245 |
IUPAC Name | N,N-dimethyl-2-morpholin-2-ylethanamine |
Standard InChI | InChI=1S/C8H18N2O/c1-10(2)5-3-8-7-9-4-6-11-8/h8-9H,3-7H2,1-2H3 |
Standard InChI Key | SCCKLZFUPCRHBV-UHFFFAOYSA-N |
SMILES | CN(C)CCC1CNCCO1 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked to a two-carbon ethyl chain terminating in a dimethylamino group. The SMILES notation and InChIKey provide precise descriptors of its connectivity and stereoelectronic configuration . The morpholine ring adopts a chair conformation, while the dimethylamino group introduces steric bulk, influencing solubility and reactivity.
Isomerism and Stereochemistry
A critical distinction arises between the 2- and 4-substituted morpholine isomers. For instance, 1,1-dimethyl-2-morpholin-4-yl-ethylamine (CAS: 6105-75-5) shares the same molecular formula but differs in the substitution position on the morpholine ring, leading to divergent physicochemical and biological profiles . This positional isomerism underscores the importance of precise synthetic control in targeting specific derivatives.
Physical and Chemical Properties
Table 1: Comparative Physical Properties of Morpholine Derivatives
Property | Dimethyl[2-(morpholin-2-yl)ethyl]amine | 1,1-Dimethyl-2-morpholin-4-yl-ethylamine |
---|---|---|
Molecular Weight (g/mol) | 158.24 | 158.24 |
Density (g/cm³) | Not reported | 0.971 |
Boiling Point (°C) | Not reported | 227.6 |
Solubility | Likely polar aprotic solvents | Moderate in water |
Spectroscopic Signatures
The predicted collision cross-section (CCS) for adducts of dimethyl[2-(morpholin-2-yl)ethyl]amine, as calculated via ion mobility spectrometry, ranges from 137.2 Ų for to 146.6 Ų for . These metrics aid in mass spectrometric identification and differentiation from structural analogs.
Synthetic Routes and Challenges
Proposed Methodologies
Although detailed synthetic protocols are absent from public literature, the compound’s structure suggests feasible pathways:
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Morpholine Ring Formation: Cyclization of diethanolamine derivatives with ethylenediamine under acidic conditions.
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Ethyl Chain Functionalization: Quaternization of the morpholine nitrogen with dimethylaminoethyl halides.
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Purification Strategies: Chromatographic separation or recrystallization to isolate the 2-substituted isomer .
Industrial Scalability
Industrial production would require optimization of reaction yields and minimization of byproducts, particularly the 4-substituted isomer. Continuous-flow reactors could enhance selectivity, while green solvents (e.g., ethanol/water mixtures) might improve sustainability .
Comparative Analysis with Structural Analogs
Morpholine vs. Piperidine Derivatives
Replacing the morpholine oxygen with a methylene group (yielding piperidine analogs) increases lipophilicity but reduces polarity. For instance, -dimethyl-2-piperidin-2-ylethylamine lacks the hydrogen-bond acceptor present in the morpholine derivative, altering its biodistribution profile .
Amine Substitution Patterns
Comparison with -dimethylethanolamine highlights the impact of heterocyclic incorporation. The morpholine ring in dimethyl[2-(morpholin-2-yl)ethyl]amine enhances conformational rigidity, potentially improving receptor binding specificity compared to flexible ethanolamine derivatives .
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